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Compound of Interest

Compound Name: N-tert-Butyl-N-methylurea
CAS No.: 216142-80-2
Cat. No.: B14241093
Get Quote
. J

Executive Summary

N-tert-Butyl-N-methylurea (CAS 216142-80-2) is a sterically hindered 1,1-disubstituted urea
derivative. Unlike simple ureas, its stability profile is dominated by the bulky tert-butyl group,
which acts as a "steric shield" against nucleophilic attack under basic conditions but renders
the molecule susceptible to acid-catalyzed de-alkylation.

Key Stability Metric:

¢ Basic Conditions (pH 13, 25°C): High Stability (
hours).[1]

¢ Acidic Conditions (pH 1, 25°C): Low Stability (
hours).[1]

+ Primary Degradation Pathway: Acid-mediated de-tert-butylation followed by hydrolysis.[1]
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Module 1: Stability Profile & Mechanism
Q1: How does pH specifically affect the half-life of this
compound?

The stability of N-tert-Butyl-N-methylurea is inversely related to the acidity of the
environment.

Estimated Half-Life

. ( Dominant
Condition pH Range .
Mechanism
)
. De-tert-butylation (E1-
Strong Acid pH<?2 ~8 Hours ] T
like elimination)
Neutral pH 6-8 > 1 Month Negligible Hydrolysis
Steric Shielding
Mild Base pH 8-11 > 1 Month prevents
attack
Slow Nucleophilic Acyl
Strong Base pH > 13 > 48 Hours

Substitution

Q2: Why is it stable in base but unstable in acid?

The "Steric Shield" vs. "Proton Trap" Effect:

e In Base (

): The reaction requires a nucleophile (hydroxide ion) to attack the carbonyl carbon. The
bulky tert-butyl group and the N-methyl group on the same nitrogen (1,1-substitution) create
significant steric congestion, physically blocking the approach of the hydroxide ion.
Additionally, deprotonation of the unsubstituted

group (to

) creates an anionic species that electrostatically repels incoming nucleophiles.
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e InAcid (

): The mechanism switches.[1] The carbonyl oxygen or the nitrogen can be protonated.[1][2]
[3] Protonation of the nitrogen bearing the tert-butyl group weakens the

bond, facilitating the release of a stable tert-butyl carbocation (E1-like mechanism). This
bypasses the steric barrier entirely.[1]

Mechanism Visualization

The following diagram illustrates the divergent pathways based on pH.

Degradation Products:
Isobutene + Methylurea
(Rapid Hydrolysis)

Acidic Conditions (pH < 2)
Protonation + Elimination

tert-Butyl Cation - H+
(Unstable Intermediate)

N-tert-Butyl-N-methylurea
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Basic Conditions (pH > 12) Blocked by Sterics
Nucleophilic Attack
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N-Methyl-tert-butylamine + NH3
(Very Slow)

Tetrahedral Intermediate Slow
(High Energy Barrier)

Click to download full resolution via product page

Caption: Divergent degradation pathways. Acid triggers rapid de-alkylation via carbocation
formation, while the bulky tert-butyl group physically blocks base hydrolysis.

Module 2: Troubleshooting Degradation
Q3: | see extra peaks in my HPLC. What are they?

If degradation has occurred, the impurity profile will depend on the pH history of the sample.
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Retention Time

. Identity Origin Detection Note

(Relative)

Acidic breakdown Polar, elutes early on
0.2-0.3 Methylurea ) )

intermediate C18

] Acidic breakdown Volatile, often lost in

0.4-05 tert-Butylamine )

product drying
0.8-0.9 N-Methyl-tert- Basic hydrolysis Bulky amine, distinct

o butylamine product UV/MS sig

1.0 Target Urea -- --

Q4: My reaction yield is low in basic media. Is the urea
hydrolyzing?
It is unlikely that hydrolysis is the culprit unless the temperature is

.[1] Consider these alternative issues:

o Solubility: The lipophilic tert-butyl group reduces solubility in purely aqueous base.[1] Ensure
a co-solvent (THF, MeOH) is used.[1]

¢ Sublimation: While less volatile than amines, the compound can sublime under high vacuum
if heated, leading to mass loss rather than chemical degradation.[1]

Diagnostic Flowchart

Use this logic tree to identify the root cause of stability issues.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-Butyl-3-methylurea
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butyl-3-methylurea
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butyl-3-methylurea
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butyl-3-methylurea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14241093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“@ Troubleshooting & Optimization

Check Availability & Pricing

Issue: Low Purity / Yield

Check Formulation pH

Cause: Acid-Catalyzed De-tert-butylation

Check Temperature

/#\ |
\

Check Storage Conditions

Action: Buffer to pH 7-9 immediately. (Moisture/Heat)
Temp > 60°C Temp < 40°C
Cause: Thermal Hydrolysis Cause: Precipitation/Solubility
Action: Lower Temp. Action: Add Co-solvent (THF/DCM).

Click to download full resolution via product page

Caption: Diagnostic logic for identifying the source of N-tert-Butyl-N-methylurea loss during

experimentation.

Module 3: Experimental Protocols

Protocol A: Stress Testing for Stability Validation

Before using this reagent in critical GMP steps, validate its stability in your specific matrix.[1]

Materials:

e HPLC System (C18 Column, UV 210 nm)
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o Buffers: 0.1 M HCI (pH 1), Phosphate Buffer (pH 7), 0.1 M NaOH (pH 13)
 Internal Standard: Benzamide (chemically inert urea analog)

Procedure:

Preparation: Dissolve 10 mg of N-tert-Butyl-N-methylurea in 1 mL Acetonitrile (stock).

Spike: Add 100 pL stock to 900 pL of each buffer (pH 1, 7, 13).

Incubation: Incubate at 25°C.

Sampling: Inject 10 pL aliquots at T=0, T=4h, T=24h.

Analysis: Calculate % remaining relative to Internal Standard.
Acceptance Criteria:
e pH 7 & 13: >98% recovery after 24 hours.[1]

e pH 1: Expect <50% recovery (confirms assay sensitivity).[1]

Protocol B: Quenching Reactions

If using this urea as a reagent in a basic reaction, do not quench with strong acid.[1]
* Incorrect: Quenching with 1M HCI (Risk: Rapid decomposition).[1]
e Correct: Quench with Saturated

or Phosphate Buffer (pH 6-7).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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